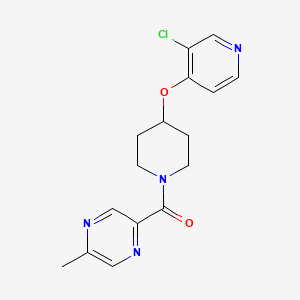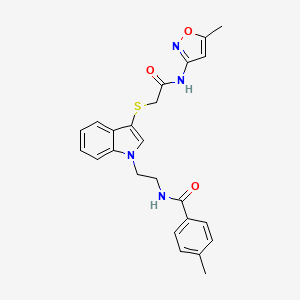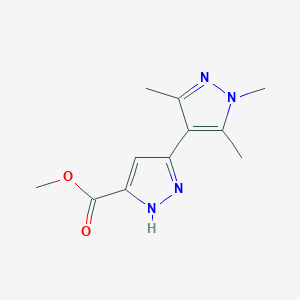
(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(5-methylpyrazin-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to "(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(5-methylpyrazin-2-yl)methanone" typically involves substitution reactions and detailed characterization using spectroscopic techniques. For instance, a related compound was synthesized via the substitution reaction of phenyl(piperidin-4-yl)methanone oxime with chlorosulfonyl derivatives, revealing the intricate steps required for the synthesis of such complex molecules (Karthik et al., 2021).
Molecular Structure Analysis
The molecular structure of similar compounds is often determined by single-crystal X-ray diffraction studies, revealing the conformations and geometrical arrangements of the molecular components. For example, crystallographic analysis has shown that the piperidine ring can adopt a chair conformation, and structures can exhibit both inter- and intra-molecular hydrogen bonds, stabilizing the crystal structure through various interactions (Revathi et al., 2015).
Chemical Reactions and Properties
The chemical reactivity and properties of these compounds are characterized by their ability to undergo further chemical transformations, such as acylation, amidation, and reactions with nucleophiles, demonstrating the versatility and reactivity of the piperidinyl methanone backbone in synthetic chemistry. This reactivity is crucial for the development of compounds with potential biological activities (Mallesha & Mohana, 2014).
Physical Properties Analysis
The physical properties of compounds in this class, such as thermal stability, are typically studied using techniques like thermogravimetric analysis. These studies reveal that such structures can be stable over a wide range of temperatures, making them suitable for various applications (Karthik et al., 2021).
Chemical Properties Analysis
Chemical properties, including reactivity patterns, electronic structure, and molecular interactions, are often explored through theoretical calculations like density functional theory (DFT). These analyses help identify reactive sites on the molecular surface and predict the behavior of these compounds in chemical reactions. The HOMO-LUMO energy gap and other electronic parameters evaluated through these calculations provide insights into the chemical stability and reactivity of the molecules (Karthik et al., 2021).
科学的研究の応用
Scientific Research Applications of Related Compounds
Antidote for Poisoning
Compounds such as 4-Methylpyrazole have been studied for their efficacy as antidotes in cases of acute ethylene glycol or methanol intoxication. These substances act as inhibitors of alcohol dehydrogenase, potentially reducing the metabolic consequences of poisoning when administered early during the course of intoxication, thus preserving renal function and avoiding the need for hemodialysis (Baud et al., 1986).
Safety and Efficacy in Human Subjects
The safety of related compounds like 4-Methylpyrazole has been evaluated in human subjects, demonstrating that at certain dosages, it exhibits minimal side effects. Such studies are crucial for determining the therapeutic range and potential clinical applications of these compounds (Jacobsen et al., 1988).
Pharmacokinetic Interactions
Research into the kinetic interactions between compounds like 4-Methylpyrazole and ethanol highlights the importance of understanding how these substances affect the metabolism of one another, which is critical for their use in clinical settings, especially in treating intoxications (Jacobsen et al., 1996).
特性
IUPAC Name |
[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(5-methylpyrazin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O2/c1-11-8-20-14(10-19-11)16(22)21-6-3-12(4-7-21)23-15-2-5-18-9-13(15)17/h2,5,8-10,12H,3-4,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWYZZUHVNYIBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(5-methylpyrazin-2-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-3-[(E)-(2-nitrophenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B2496583.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2496585.png)
![1,3,5-Trimethyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)pyrazole-4-sulfonamide](/img/structure/B2496586.png)
![4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidine-2(1H)-thione](/img/structure/B2496589.png)

![2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2496592.png)


![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2496596.png)

![N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2496599.png)

